molecular formula C22H27N5O3 B2836557 N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide CAS No. 1775543-46-8

N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide

Cat. No.: B2836557
CAS No.: 1775543-46-8
M. Wt: 409.49
InChI Key: XPLFMKGIUPIACI-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3,4-dimethoxyphenyl and pyrrolidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: A related compound with similar structural features.

    Pyrazolo[1,5-a]pyrimidines: Compounds with a similar core structure but different substituents.

    5-Amino-pyrazoles: Compounds with a pyrazole core that exhibit similar reactivity and applications.

Uniqueness

N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-14-13-27-18(21(23-14)26-9-5-6-10-26)12-17(25-27)22(28)24-15(2)16-7-8-19(29-3)20(11-16)30-4/h7-8,11-13,15H,5-6,9-10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLFMKGIUPIACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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